8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
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Overview
Description
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a 4-ethylpiperazin-1-ylmethyl group at the 8th position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-one scaffold.
Introduction of the hydroxy group: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Substitution with the 4-ethylpiperazin-1-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) at the 8th position of the chromen-2-one core with 4-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl group at the 3rd position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-quinone derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted phenyl derivatives at the 3rd position.
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Industry: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperazine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct pharmacological properties compared to other similar compounds. Its combination of a hydroxy group, phenyl group, and piperazine moiety contributes to its unique biological activity and potential therapeutic applications.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)15-19-20(25)9-8-17-14-18(22(26)27-21(17)19)16-6-4-3-5-7-16/h3-9,14,25H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMGCRCUCDQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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